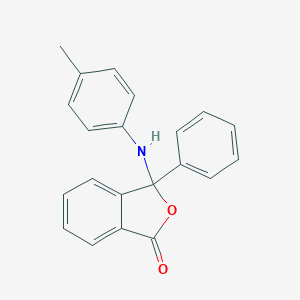![molecular formula C21H27F3N4O2 B221060 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, also known as TFP, is a chemical compound with potential applications in scientific research. TFP is a selective antagonist of the dopamine D3 receptor and has been used in various studies to investigate the role of this receptor in neurological and psychiatric disorders.
Mecanismo De Acción
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can modulate the release of dopamine and other neurotransmitters, which may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been shown to modulate the release of dopamine and other neurotransmitters in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. It has also been shown to affect the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to investigate the specific role of this receptor in various neurological and psychiatric disorders. However, one limitation of using 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Direcciones Futuras
Future research directions for 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione may include investigating its potential therapeutic effects in various neurological and psychiatric disorders, as well as exploring its mechanism of action and potential off-target effects on other neurotransmitter systems. Additionally, further studies may be needed to optimize the synthesis and formulation of 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione for use in clinical trials.
Métodos De Síntesis
The synthesis of 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves the reaction of 3-(trifluoromethyl)aniline with 1-(2-bromoethyl)-4-methylpiperazine to obtain 4-[3-(trifluoromethyl)phenyl]-1-piperazinyl)propylamine. This compound is then reacted with tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione to yield 2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione.
Aplicaciones Científicas De Investigación
2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been used in various scientific studies to investigate the role of the dopamine D3 receptor in neurological and psychiatric disorders. It has been shown to have potential applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H27F3N4O2 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C21H27F3N4O2/c22-21(23,24)16-5-3-6-17(15-16)26-13-11-25(12-14-26)8-4-10-28-19(29)18-7-1-2-9-27(18)20(28)30/h3,5-6,15,18H,1-2,4,7-14H2 |
Clave InChI |
MOTJYLIHRABCOF-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
SMILES canónico |
C1CCN2C(C1)C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)


![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)